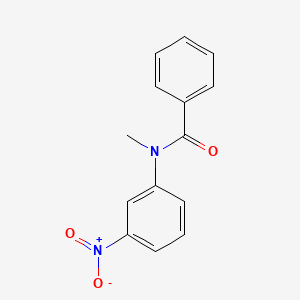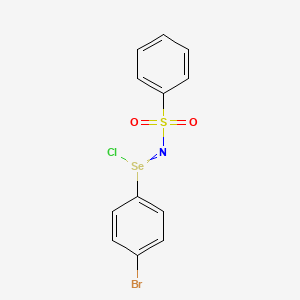
2,4-Dibromo-2,5-dimethylhexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-2,5-dimethylhexan-3-one is an organic compound with the molecular formula C8H14Br2O. It is a halogenated derivative of hexanone, characterized by the presence of two bromine atoms and two methyl groups attached to the hexane backbone. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-2,5-dimethylhexan-3-one typically involves the bromination of 2,5-dimethylhexan-3-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions: 2,4-Dibromo-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Reduction: Alcohols or alkanes.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
2,4-Dibromo-2,5-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 2,4-Dibromo-2,5-dimethylhexan-3-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
2,5-Dimethylhexan-3-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dichloro-2,5-dimethylhexan-3-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,4-Dibromo-3-hexanone: Similar bromination but without the methyl groups, affecting its steric and electronic properties.
Uniqueness: 2,4-Dibromo-2,5-dimethylhexan-3-one is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and steric effects. This makes it a valuable compound in organic synthesis and various chemical applications .
属性
CAS 编号 |
56829-66-4 |
|---|---|
分子式 |
C8H14Br2O |
分子量 |
286.00 g/mol |
IUPAC 名称 |
2,4-dibromo-2,5-dimethylhexan-3-one |
InChI |
InChI=1S/C8H14Br2O/c1-5(2)6(9)7(11)8(3,4)10/h5-6H,1-4H3 |
InChI 键 |
PLPOLLLBRWYBBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)C(C)(C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


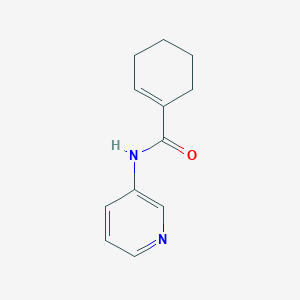

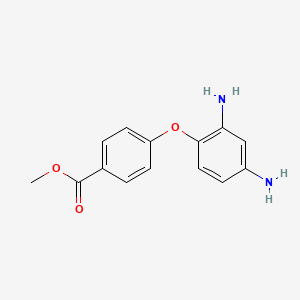

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
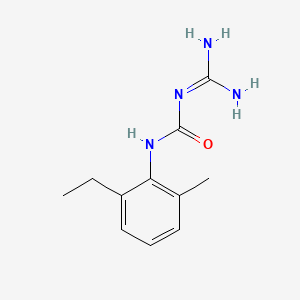
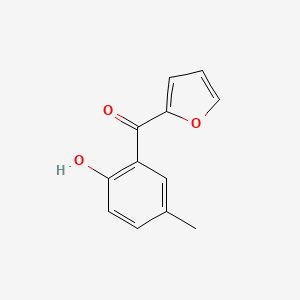
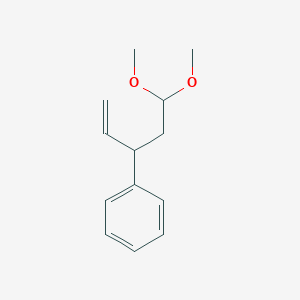
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
